4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
4-Fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:
- A 4-fluoro and 2-methyl substitution on the benzene ring.
- Dual N-substituents: furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups.
Properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c1-14-12-15(19)6-7-18(14)25(21,22)20(13-16-4-2-10-23-16)9-8-17-5-3-11-24-17/h2-7,10-12H,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLHANSXNBZYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, with the CAS number 1396874-44-4, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 379.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18FNO3S2 |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1396874-44-4 |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzene Sulfonamide Core : This step involves the reaction of a suitable sulfonamide precursor with furan and thiophene derivatives.
- Introduction of Functional Groups : The furan and thiophene groups are introduced via nucleophilic substitution reactions.
- Final Assembly : The final compound is formed through coupling reactions under optimized conditions to ensure high yield and purity.
Antibacterial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's sulfonamide structure is associated with anticancer activity. Studies have demonstrated that related compounds can exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other relevant enzymes involved in tumor growth.
- Interaction with DNA : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.
- Receptor Modulation : The presence of fluorine enhances binding affinity to target proteins through electrostatic interactions.
Similar Compounds
A comparison with structurally similar compounds reveals insights into structure-activity relationships (SAR). For instance:
| Compound Name | IC50 (μM) | Notes |
|---|---|---|
| 4-Ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | 0.35 | Similar antibacterial activity |
| 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 0.76 | Enhanced anticancer properties |
These comparisons indicate that variations in substituents can significantly affect biological activity, suggesting that further modification could enhance potency.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various furan derivatives against E. coli and S. aureus, finding that modifications at the nitrogen atom improved efficacy .
- Anticancer Research : In vitro studies on MCF-7 cells revealed that the compound exhibited IC50 values comparable to leading anticancer agents, indicating its potential as a therapeutic candidate .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related benzenesulfonamides from the evidence:
*Estimated based on similar structures (e.g., ).
Key Observations:
- Thiophene and Furan Moieties : The thiophen-2-yl ethyl group is seen in rotigotine derivatives (), where it contributes to dopamine receptor binding. The furan-2-ylmethyl group () may enhance solubility due to its oxygen heteroatom.
- Methyl Substitution : The 2-methyl group on the benzene ring (unique to the target) could sterically hinder interactions or modulate lipophilicity.
Physicochemical Properties
- Melting Points: Fluorinated analogs (e.g., 1d) exhibit higher melting points (155–156°C) compared to non-fluorinated derivatives, likely due to stronger intermolecular interactions .
- Lipophilicity : The thiophen-2-yl ethyl group (logP ~2.5) and furan-2-ylmethyl group (logP ~1.8) may balance the target’s membrane permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
